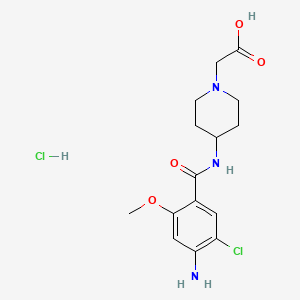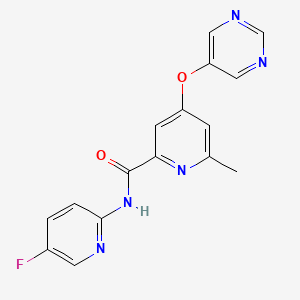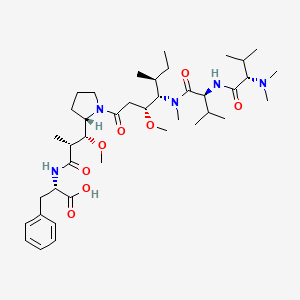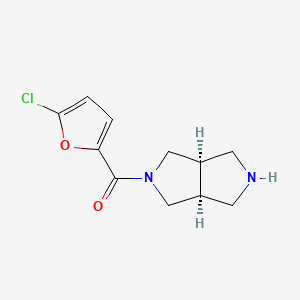
TC-6683
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD-1446 es una molécula pequeña que activa selectivamente el subtipo alfa4beta2 de los receptores nicotínicos de acetilcolina. Fue desarrollado a través de una colaboración entre Targacept y AstraZeneca, principalmente para el tratamiento de la enfermedad de Alzheimer . Este compuesto ha demostrado ser prometedor en la mejora de las funciones cognitivas mediante la modulación de receptores neuronales específicos.
Métodos De Preparación
La síntesis de AZD-1446 implica varios pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. Un método notable involucra el uso de iminoiodinano como precursor, que experimenta una reacción de cicloadición de tipo Pauson-Khand bajo catálisis de luz visible . Este método permite la construcción eficiente de la compleja estructura molecular del compuesto. Los métodos de producción industrial suelen implicar la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
AZD-1446 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción a menudo usan reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar los moduladores de los receptores nicotínicos de acetilcolina.
Biología: La investigación se ha centrado en sus efectos sobre la actividad neuronal y las funciones cognitivas.
Medicina: AZD-1446 se está investigando como tratamiento para la enfermedad de Alzheimer, con ensayos clínicos que muestran su potencial para mejorar la memoria y las funciones cognitivas
Industria: Las propiedades únicas del compuesto lo convierten en una herramienta valiosa para desarrollar nuevos agentes terapéuticos dirigidos a receptores neuronales.
Mecanismo De Acción
AZD-1446 ejerce sus efectos uniéndose selectivamente y activando el subtipo alfa4beta2 de los receptores nicotínicos de acetilcolina. Esta activación promueve la secreción de proteína precursora amiloide soluble alfa y atenúa la producción de amiloide-beta, que son factores clave en la patología de la enfermedad de Alzheimer . Los objetivos moleculares y las vías involucradas incluyen la modulación de la señalización colinérgica y la mejora de la plasticidad sináptica.
Comparación Con Compuestos Similares
AZD-1446 es único en su alta selectividad para el subtipo alfa4beta2 de los receptores nicotínicos de acetilcolina. Los compuestos similares incluyen:
AZD-3480: Otro modulador del receptor nicotínico desarrollado por Targacept y AstraZeneca, pero con diferente selectividad de subtipo de receptor.
TC-6683: Un compuesto con actividad receptora similar pero diferentes propiedades farmacocinéticas
Propiedades
Número CAS |
1449608-75-6 |
|---|---|
Fórmula molecular |
C11H13ClN2O2 |
Peso molecular |
240.69 |
Nombre IUPAC |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2/t7-,8+ |
Clave InChI |
GTUIQNHJSXQMKW-OCAPTIKFSA-N |
SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZD 1446, AZD-1446, AZD1446, TC 6683, TC-6683, TC6683 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)
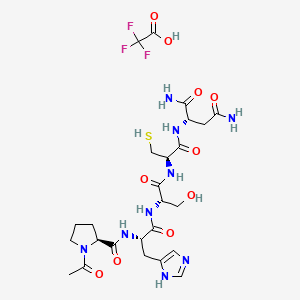
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)
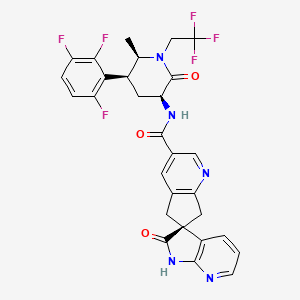

![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)
